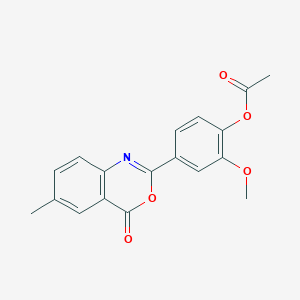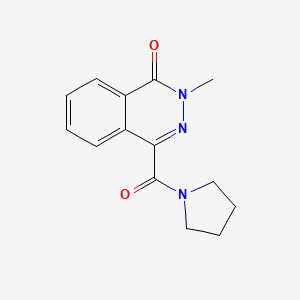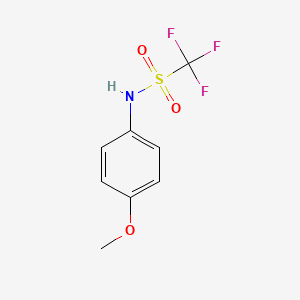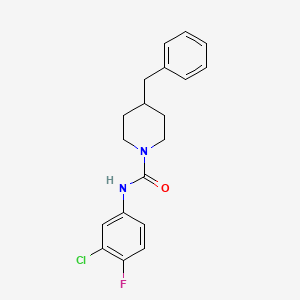
N-cyclohexyl-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMDB belongs to the class of benzamide derivatives, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(methylthio)benzamide exerts its biological activities by modulating various signaling pathways in the body. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-(methylthio)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have low toxicity, which makes it a relatively safe compound to work with in the laboratory. However, one of the limitations of N-cyclohexyl-2-(methylthio)benzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(methylthio)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N-cyclohexyl-2-(methylthio)benzamide. Another area of interest is the elucidation of the exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-2-(methylthio)benzamide in animal models and humans.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(methylthio)benzamide involves the reaction of 2-chloro-N-cyclohexylbenzamide with sodium methanethiolate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-80°C for 4-6 hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-cyclohexyl-2-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. N-cyclohexyl-2-(methylthio)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNJMFZGDAIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)

![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)



![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)